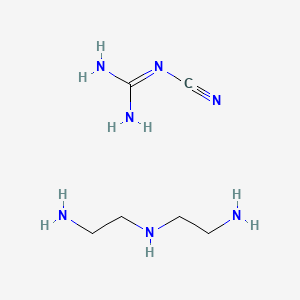

N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine

CAS No.: 50862-68-5

Cat. No.: VC17936766

Molecular Formula: C6H17N7

Molecular Weight: 187.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50862-68-5 |

|---|---|

| Molecular Formula | C6H17N7 |

| Molecular Weight | 187.25 g/mol |

| IUPAC Name | N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine |

| Standard InChI | InChI=1S/C4H13N3.C2H4N4/c5-1-3-7-4-2-6;3-1-6-2(4)5/h7H,1-6H2;(H4,4,5,6) |

| Standard InChI Key | DNXKUFJLCGWUGV-UHFFFAOYSA-N |

| Canonical SMILES | C(CNCCN)N.C(#N)N=C(N)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N'-(2-Aminoethyl)ethane-1,2-diamine;2-cyanoguanidine (CAS 70893-01-5) is a polymer formed by the reaction of N'-(2-aminoethyl)ethane-1,2-diamine (diethylenetriamine derivative) and 2-cyanoguanidine (dicyandiamide analog). The base compound has a molecular formula of C₆H₁₈N₇, with a molecular weight of 223.71 g/mol in its hydrochloride form . Its IUPAC name is N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;hydrochloride, reflecting the inclusion of a hydrochloride counterion in one of its common salt forms .

The structural backbone consists of a triamine chain (–NH–CH₂–CH₂–NH–CH₂–CH₂–NH₂) linked to a cyanoguanidine group (–NH–C(=NH)–NH–CN). This configuration enables hydrogen bonding and coordination chemistry, which are critical for its reactivity .

Derivative Forms and Salts

The compound exists in multiple salt forms, including:

These derivatives modify solubility, thermal stability, and application potential. For instance, the 2-decyloxirane crosslinked form exhibits increased hydrophobicity, as indicated by its higher LogP value .

Synthesis and Manufacturing

Polymerization Techniques

The base polymer is synthesized via condensation polymerization. Diethylenetriamine reacts with 2-cyanoguanidine in a stoichiometric ratio under acidic conditions, typically using hydrochloric acid as a catalyst. The reaction mechanism involves nucleophilic attack by the amine groups on the electrophilic carbon of the cyanoguanidine, forming a network polymer .

Key parameters influencing the reaction include:

-

Temperature: Optimal yields are achieved at 80–100°C.

-

pH: Maintained between 3–5 to protonate amines and enhance reactivity .

-

Solvent: Water or polar aprotic solvents (e.g., DMF) are used to dissolve reactants .

Crosslinking and Functionalization

Crosslinking agents like 2-decyloxirane introduce branching points, altering mechanical properties. For CAS 71608-50-9, epoxide ring-opening reactions with the amine groups create a three-dimensional network, enhancing thermal stability (evidenced by the absence of a defined melting point) .

Physicochemical Properties

Thermal Behavior

-

Boiling Point: The hydrochloride derivative sublimes at 206.9°C under standard pressure .

-

Flash Point: Ranges from 94.4°C (sulfuric acid complex) to non-detectable levels in crosslinked forms due to reduced volatility .

-

Thermal Decomposition: Above 250°C, the compound undergoes decomposition, releasing NH₃ and HCN gases, as confirmed by thermogravimetric analysis .

Solubility and Partitioning

-

Water Solubility: High solubility in aqueous HCl (up to 50 g/L at 25°C) due to protonation of amine groups .

-

LogP: Ranges from 0.85 (sulfate salt) to 4.34 (crosslinked form), indicating tunable hydrophobicity .

-

Vapor Pressure: 0.232 mmHg at 25°C for the sulfate form, suggesting low volatility .

Applications and Industrial Relevance

Polymer Industry

The compound serves as a precursor for epoxy resins and polyurethane foams. Crosslinked derivatives (e.g., CAS 71608-50-9) are used in coatings requiring chemical resistance .

Pharmaceutical Intermediates

Its amine-rich structure facilitates drug conjugation. Patent literature highlights its role in synthesizing antiviral agents, where the cyanoguanidine group acts as a bioisostere for guanidine .

Catalysis

The triamine-cyanoguanidine framework coordinates transition metals, enabling applications in heterogeneous catalysis. For example, Cu(II) complexes of this compound accelerate Suzuki-Miyaura coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume